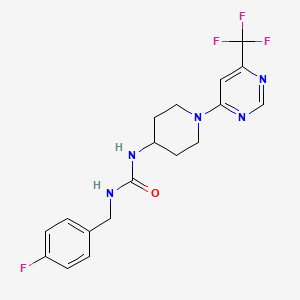

1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives, such as 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, involves a methodical approach to combine specific functional groups to achieve the desired compound. In the case of the compounds discussed in the papers, they were synthesized using a simple and efficient method, which is a common practice in medicinal chemistry to create new pharmacologically active molecules. The synthesis process typically includes the formation of the urea linkage by reacting an amine with an isocyanate or a carbodiimide . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds were characterized by spectral data including IR, 1H, 13C NMR, and mass spectra, which are essential techniques for confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a piperidinyl moiety and a fluorobenzyl group, as seen in the compounds studied, suggests that these structural elements are significant for the activity of the molecules. The piperidinyl group is a common feature in many biologically active compounds due to its ability to interact with biological targets. The fluorine atoms, such as the trifluoromethyl group, are known to enhance the metabolic stability of pharmaceuticals and can also affect the binding affinity and selectivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the presence of functional groups that can participate in various interactions and reactions. For instance, the urea linkage itself can engage in hydrogen bonding, which is a key interaction in many biological processes. The fluorine atoms can also affect the reactivity of the compound, as fluorine substituents are known to influence the acidity and basicity of adjacent functional groups. These chemical properties are important when considering the potential of these compounds to act as antimicrobial and antioxidant agents, as they determine how the molecules will interact with their biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea and similar compounds are key to their function as potential therapeutic agents. The lipophilicity, solubility, and stability of these compounds are influenced by their molecular structure. For example, the presence of fluorine atoms can increase the lipophilicity, which can affect the compound's ability to cross cell membranes. The stability of the compound under physiological conditions is also crucial for its efficacy as a drug. The compounds discussed in the papers were evaluated for their antimicrobial and antioxidant activities, which are directly related to their chemical properties. Some of the synthesized compounds showed good activity, indicating that their physical and chemical properties were conducive to their biological function .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Researchers have developed methods for synthesizing derivatives related to 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, exploring their biological activities. For example, the preparation and structure-activity relationship (SAR) of thieno[3,2-b]pyridinyl urea derivatives as novel and potent urotensin-II receptor antagonists have been described, showing the effects of substituents on the core and benzyl group of the piperidinyl moiety (Chae Jo Lim et al., 2014). This study highlights the compound's potential as a UT antagonist with significant metabolic stability and activity.

Another study synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, noting some showed good herbicidal activities, indicating potential agricultural applications (Yang Huazheng, 2013).

Antitumor and Herbicidal Activities

Derivatives have demonstrated antitumor activities in preclinical models. For instance, novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid showed significant antitumor activity against various cancer cell lines, presenting a promising avenue for cancer therapy development (S. Raić-Malić et al., 2000). Additionally, studies on the synthesis of herbicide pyrimidinyloxybenzylamine derivatives, key intermediates of pyrimidinyloxybenzylamine herbicides, further illustrate the compound's versatility in both medicinal and agricultural sectors (Gong Qi-sun, 2005).

Imaging Agents for Prostate Cancer

The synthesis and evaluation of 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, have been investigated as a potential imaging agent for prostate-specific membrane antigen (PSMA), demonstrating its potential in improving prostate cancer diagnostics (Ying Chen et al., 2011).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N5O/c19-13-3-1-12(2-4-13)10-23-17(28)26-14-5-7-27(8-6-14)16-9-15(18(20,21)22)24-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,23,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCBHQAXMCLCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)